2-(2-methyl-1H-imidazol-1-yl)propanoic acid
Overview
Description
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid (MIPA) is an organic compound belonging to the class of aliphatic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is widely used in the pharmaceutical industry. MIPA has a wide range of applications in the laboratory and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
Antihypertensive Potential
Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential. For instance, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid has been tested for its antihypertensive potential in rats .
Antibacterial Activity
Imidazole derivatives show antibacterial activity. They have been used in the development of new drugs to treat infectious diseases .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity, making them useful in the treatment of diseases caused by mycobacteria .
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties. They can be used in the development of anti-inflammatory medications .
Antitumor Activity
Imidazole derivatives have been synthesized and tested for their antitumor activity. For example, 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells .
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .
Anti-allergic Activity
Imidazole derivatives have anti-allergic properties. They can be used in the development of anti-allergic medications .
Antipyretic Activity
Imidazole derivatives have antipyretic properties. They can be used in the development of antipyretic medications .
Mechanism of Action
Target of Action
Imidazole derivatives, the core structure of this compound, are known to interact with a broad range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)9-4-3-8-6(9)2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMXMYFWOQFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588509 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)propanoic acid | |
CAS RN |
782414-84-0 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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